molecular formula C13H12BrNO2 B1384197 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-26-1

2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

Cat. No. B1384197
CAS RN: 341968-26-1
M. Wt: 294.14 g/mol
InChI Key: HTBJYHMLYRXFQF-UHFFFAOYSA-N
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Description

2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, also known as 4-Bromoanilinomethylene-1,3-cyclohexanedione, is a cyclic ketone compound with a variety of uses in scientific research. It is an important chemical reagent used in the synthesis of novel compounds and as a starting material for the production of a number of pharmaceuticals. This molecule has been extensively studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug discovery and development. Its structure suggests that it could be used as a building block for synthesizing novel pharmaceuticals. The bromoaniline moiety is particularly interesting because it can act as a pharmacophore, interacting with biological targets to modulate their activity .

Material Science

“2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione” may serve as a precursor for materials with unique electronic or photonic properties. Its conjugated system could be useful in creating organic semiconductors or components for optoelectronic devices .

Environmental Science

This compound could be explored for environmental applications, such as the development of sensors for pollutant detection. The brominated aromatic structure might allow for selective binding to specific contaminants, aiding in environmental monitoring efforts .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as reagents or standards in chromatographic methods or spectrometric analyses. Its distinct chemical properties can help in the qualitative and quantitative analysis of complex mixtures .

Biochemistry

Biochemically, “2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione” could be investigated for its interactions with enzymes or other proteins. It might act as an inhibitor or a probe to study biochemical pathways and mechanisms .

Pharmacology

Pharmacologically, the compound’s reactivity suggests it could be modified to create derivatives with potential therapeutic effects. It might be used in the synthesis of compounds with anti-inflammatory, analgesic, or antipyretic properties .

Organic Chemistry

In organic synthesis, this compound can be a versatile intermediate. Its reactive methylene group adjacent to the dione could undergo various chemical reactions, making it a valuable tool for constructing complex organic molecules .

Industrial Chemistry

From an industrial perspective, this compound’s robust structure makes it a candidate for the synthesis of dyes, pigments, or other industrial chemicals. Its ability to undergo various chemical transformations could be harnessed in large-scale production processes .

properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBJYHMLYRXFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201095
Record name 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione

CAS RN

341968-26-1
Record name 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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